2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
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Overview
Description
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic organic compound with the molecular formula C6H14Br2N2. It is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at positions 2 and 5. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the reaction of 2-methyl-2,5-diazabicyclo[2.2.1]heptane with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process involves:
- Dissolving 2-methyl-2,5-diazabicyclo[2.2.1]heptane in an appropriate solvent.
- Adding hydrobromic acid to the solution.
- Allowing the reaction to proceed at a specific temperature and time to ensure complete conversion to the dihydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bicyclic structure.
Substitution: The nitrogen atoms in the bicyclic framework can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the bicyclic framework.
Scientific Research Applications
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A similar compound with a bicyclic structure but without the methyl group at position 2.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms at different positions.
Uniqueness
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to the presence of the methyl group at position 2, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can affect its applications in research and industry.
Properties
CAS No. |
114086-15-6 |
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Molecular Formula |
C6H13BrN2 |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |
InChI |
InChI=1S/C6H12N2.BrH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H |
InChI Key |
KSHGGRGZBKHXTJ-UHFFFAOYSA-N |
SMILES |
CN1CC2CC1CN2.Br.Br |
Canonical SMILES |
CN1CC2CC1CN2.Br |
Pictograms |
Irritant |
Origin of Product |
United States |
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